(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate
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Overview
Description
Cy5.5, also known as Sulfo-Cyanine5.5, is a near-infrared fluorescent dye widely used in scientific research. This compound is part of the cyanine dye family, characterized by its long wavelength, adjustable absorption and emission properties, high extinction coefficient, and good water solubility. Cy5.5 is particularly valued for its applications in labeling biomolecules such as peptides, proteins, and oligonucleotides, making it a crucial tool in various fields of biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy55 typically involves the condensation of two nitrogen atoms connected by an odd number of methine unitsThe reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and degradation of the intermediate compounds .
Industrial Production Methods
Industrial production of Cy5.5 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy5.5 undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to attach the dye to biomolecules.
Oxidation and Reduction: These reactions can modify the electronic properties of the dye, affecting its fluorescence characteristics.
Conjugation Reactions: Used to link Cy5.5 to proteins, antibodies, or other molecules through amide or ester bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.
Oxidation: Often carried out using mild oxidizing agents to prevent degradation.
Conjugation: Utilizes carbodiimide or succinimidyl ester chemistry under aqueous conditions.
Major Products
The major products of these reactions are Cy5.5-labeled biomolecules, which retain the fluorescent properties of the dye while being covalently attached to the target molecule .
Scientific Research Applications
Cy5.5 has a wide range of applications in scientific research:
Chemistry: Used in the study of molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy, flow cytometry, and in vivo imaging to track and visualize biological processes.
Medicine: Utilized in diagnostic assays, including immunoassays and nucleic acid detection, due to its high sensitivity and specificity.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism by which Cy5.5 exerts its effects is primarily through its fluorescent properties. Upon excitation by light at a specific wavelength (around 673 nm), Cy5.5 emits light at a longer wavelength (around 707 nm). This fluorescence allows for the detection and quantification of the dye-labeled molecules. The molecular targets and pathways involved depend on the specific application, such as binding to antibodies or nucleic acids .
Comparison with Similar Compounds
Cy5.5 is often compared with other cyanine dyes, such as Cy3 and Cy7. While all these dyes share similar core structures, Cy5.5 is unique in its near-infrared emission, which provides deeper tissue penetration and reduced background fluorescence in biological samples. This makes Cy5.5 particularly suitable for in vivo imaging applications .
Similar Compounds
Cy3: Emits in the visible range, used for applications requiring high brightness.
Cy7: Emits in the far-red to near-infrared range, suitable for deep tissue imaging.
Alexa Fluor 647: Another near-infrared dye with similar applications but different spectral properties.
Cy5.5 stands out due to its balance of high extinction coefficient, good water solubility, and optimal emission wavelength for various research applications.
Biological Activity
The compound (2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate is a complex organic molecule belonging to the class of sulfonated indole derivatives. Its unique structure suggests potential biological activities that can be explored in various fields such as medicinal chemistry and biochemistry.
This compound exhibits notable features due to its sulfonate groups and indole core, which are known to influence solubility and interaction with biological macromolecules. The presence of carboxypentyl groups enhances its hydrophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on indole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Compound | Target Organisms | MIC (µg/mL) |
---|---|---|
Indole Derivative A | E. coli | 15 |
Indole Derivative B | S. aureus | 10 |
(2E)-2... | E. coli, S. aureus | TBD |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of similar sulfonated indoles on cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF7 | 30 |
Normal Fibroblasts | >100 |
The proposed mechanisms for the biological activity of this compound include:
- Membrane Disruption : The amphiphilic nature of the molecule allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been observed in related compounds.
- Reactive Oxygen Species (ROS) Generation : Some indole derivatives are known to generate ROS, which can lead to oxidative stress in target cells.
Case Studies
Several studies have specifically investigated the biological activity of structurally similar compounds:
- Study on Antimicrobial Effects : A study published in Molecules demonstrated that sulfonated indoles exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonate group in enhancing solubility and bioactivity .
- Cytotoxicity Assessment : Research published in European Journal of Medicinal Chemistry evaluated the cytotoxic effects of various indole derivatives on cancer cell lines. The findings indicated that modifications at the indole nitrogen significantly affected potency .
Properties
Molecular Formula |
C41H44N2O14S4 |
---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |
InChI Key |
LIZDKDDCWIEQIN-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.